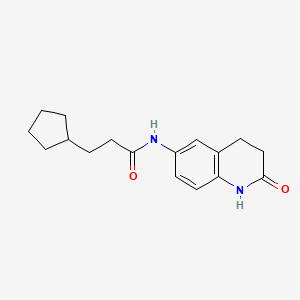

3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

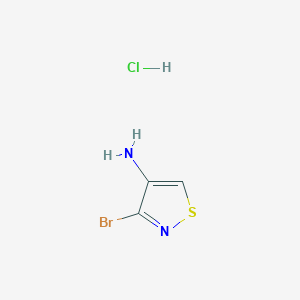

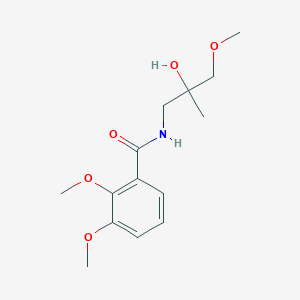

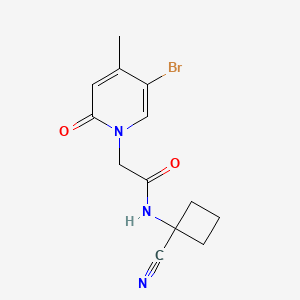

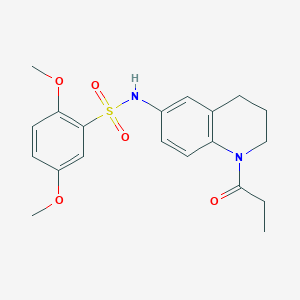

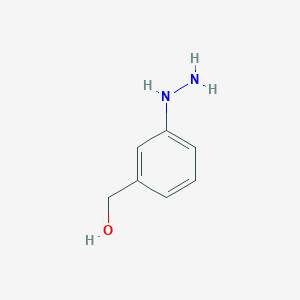

“3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide” is a complex organic compound. It contains a cyclopentyl group, a tetrahydroquinoline group, and a propanamide group. The cyclopentyl group is a cycloalkane consisting of a ring of five carbon atoms . The tetrahydroquinoline group is a heterocyclic compound containing a quinoline backbone with four additional hydrogen atoms. The propanamide group is a type of amide.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. It would contain a total of 41 bonds, including 22 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 urea (-thio) derivative .作用機序

Target of Action

It’s mentioned that this compound is an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . PDE3A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like adrenaline and can have significant effects on the cardiovascular system.

Mode of Action

As an inhibitor of PDE3A, 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide likely prevents the breakdown of cAMP by binding to the active site of the enzyme . This would increase the levels of cAMP within the cell, amplifying the effects of hormones that signal through this pathway.

Biochemical Pathways

Increased cAMP levels can affect multiple biochemical pathways. For instance, cAMP is known to activate protein kinase A (PKA), which can phosphorylate a variety of target proteins and alter their activity. This can lead to effects such as relaxation of smooth muscle, increased heart rate, and decreased platelet aggregation .

Result of Action

The result of the action of 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide would depend on the specific cellular context, given its potential effects on cAMP levels and PKA activity. It’s mentioned that it has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .

特性

IUPAC Name |

3-cyclopentyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c20-16(9-5-12-3-1-2-4-12)18-14-7-8-15-13(11-14)6-10-17(21)19-15/h7-8,11-12H,1-6,9-10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHGWUPGPZNTRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2939742.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2939747.png)

![4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2939752.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2939756.png)

![1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2939757.png)

![2-acetamido-4-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2939763.png)